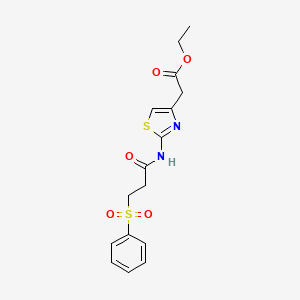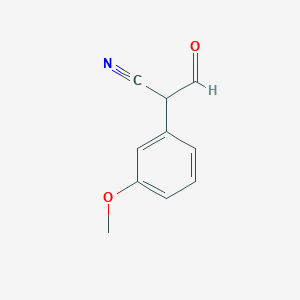
2-(3-Methoxyphenyl)-3-oxopropanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” is derived from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesis process is characterized by spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and GC–MS .Molecular Structure Analysis
The molecular structure of related compounds like “2-(3-Methoxyphenyl)cyclohexanone” has been established using various spectroscopic techniques . Assignments are based on proton chemical shifts and peak patterns, carbon chemical shifts, HSQC (1 bond carbon to proton correlations), HMBC (2-4 bond carbon to proton correlations), and COSY (2-3 bond proton-proton correlations) spectra .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, Schiff bases derived from o-tolidine and different aromatic aldehydes undergo [2+5] cycloaddition reactions with maleic and phthalic anhydride to give corresponding [1,3]oxazepine-4,7-dione and [1,3]oxazepine-1,5-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, “2-(3-Methoxyphenyl)ethylamine” is a liquid with a refractive index of n20/D 1.538 (lit.), boiling point of 118-119 °C/6 mmHg (lit.), and density of 1.038 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Mn(OAc)3-Promoted Reactions
- A study by Deliomeroglu et al. (2012) in "Tetrahedron" investigated the reaction of alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc)3. This process led to the formation of dihydrofuran derivatives, showcasing the compound's utility in creating specific regioisomers in organic synthesis (Deliomeroglu et al., 2012).
Organophosphorus Compounds
- Pedersen and Lawesson (1974) explored reactions involving 3-oxo esters and 3-oxo-amides, including those related to 2-(3-Methoxyphenyl)-3-oxopropanenitrile. Their work in "Tetrahedron" provided insights into producing derivatives like 3H-1,2-dithiole-3-thiones, contributing to the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).
Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
- A study by Kaping et al. (2016) in "Monatshefte für Chemie - Chemical Monthly" described an environmentally friendly synthesis method for pyrazolo[1,5-a]pyrimidine derivatives using 3-(4-Methoxyphenyl)-3-oxopropanenitrile. This research also highlighted the anti-inflammatory and anti-cancer potential of these compounds (Kaping et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on related compounds involve exploring their potential uses. For instance, enzymes are being used as highly selective and greener biocatalysts, and the full implementation of biocatalytic reactions on a large scale is a challenging task . The transition from batch to flow offers numerous advantages, and flow biocatalysis can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-8(5-10)9(6-11)7-12/h2-5,7,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHGEJVZFFXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

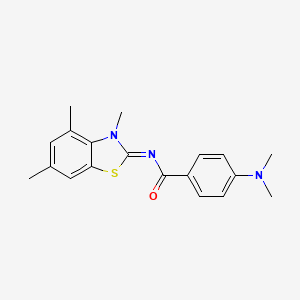
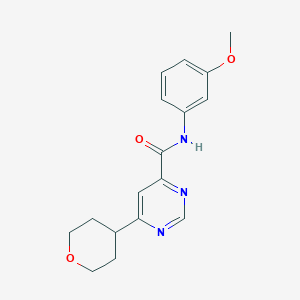

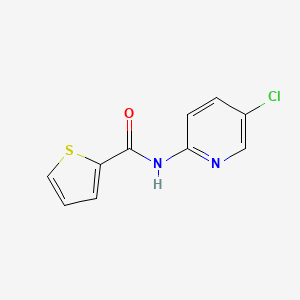
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)


![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
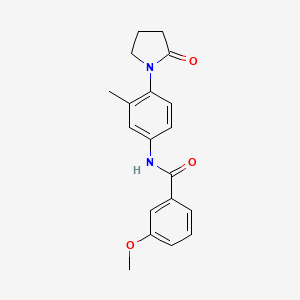
methanone](/img/structure/B2748579.png)

